molecular formula C4H4BrNS B1288822 4-Bromo-3-methylisothiazole CAS No. 930-42-7

4-Bromo-3-methylisothiazole

Cat. No.: B1288822
CAS No.: 930-42-7
M. Wt: 178.05 g/mol
InChI Key: IXHNFDZCYLIMQS-UHFFFAOYSA-N
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Description

4-Bromo-3-methylisothiazole is a heterocyclic compound with the molecular formula C₄H₄BrNS. It is a derivative of isothiazole, characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position on the isothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylisothiazole can be synthesized through several methods. One common synthetic route involves the bromination of 3-methylisothiazole using bromine in acetic acid at elevated temperatures . The reaction proceeds as follows:

3-Methylisothiazole+Br2This compound\text{3-Methylisothiazole} + \text{Br}_2 \rightarrow \text{this compound} 3-Methylisothiazole+Br2​→this compound

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of acetic acid as a solvent and bromine as the brominating agent is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylisothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-3-methylisothiazole or 4-thio-3-methylisothiazole can be formed.

    Oxidation Products: Oxidized derivatives like this compound N-oxide.

    Reduction Products: Reduced derivatives like 4-bromo-3-methylisothiazoline.

Scientific Research Applications

4-Bromo-3-methylisothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylisothiazole involves its interaction with various molecular targets. The bromine atom and the isothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    3-Methylisothiazole: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Chloro-3-methylisothiazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    4-Bromo-5-methylisothiazole:

Uniqueness: 4-Bromo-3-methylisothiazole is unique due to the specific positioning of the bromine and methyl groups on the isothiazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-bromo-3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHNFDZCYLIMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617695
Record name 4-Bromo-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-42-7
Record name 4-Bromo-3-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methyl-1,2-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the historical context of developing 4-Bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone (M&B 7714) as an antiviral agent?

A1: The development of M&B 7714 stemmed from research exploring the antiviral potential of thiosemicarbazones. Early studies demonstrated the protective effect of various thiosemicarbazones, including those derived from benzene, thiophene, and isatin, against vaccinia virus infection in mice. [] This led to further investigation and the identification of pyridine-4-aldehyde thiosemicarbazone as a promising candidate with high activity against neurovaccinia in mice when administered orally. [] Subsequent research focused on modifying the chemical structure to enhance activity and improve pharmacokinetic properties. This led to the development of 1-ethyl isatin thiosemicarbazone and later M&B 7453 (3-methylisothiazole-5-carboxaldehyde thiosemicarbazone). [] Further structural modification yielded M&B 7714, exhibiting comparable antiviral activity to M&B 7453 but with significantly reduced toxicity. []

Q2: What is the primary mechanism of action of M&B 7714 against poxviruses?

A2: While the provided abstracts don't explicitly detail the exact mechanism of action of M&B 7714 against poxviruses, they highlight its efficacy. The research suggests that the compound's antiviral activity stems from its ability to interfere with viral replication. [] Further studies are needed to elucidate the precise molecular targets and downstream effects of M&B 7714.

Q3: What were the key findings regarding the in vivo efficacy of M&B 7714 against poxviruses in preclinical studies?

A3: Preclinical studies demonstrated promising antiviral activity of M&B 7714 against variola major in a mouse model. Specifically, oral administration of the compound resulted in a substantial reduction in viral titer, equivalent to over 99% compared to the initial inoculation value. [] This highlights the potential of M&B 7714 as a therapeutic intervention against poxvirus infections.

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